molecular formula C10H6Cl2N2O B1470467 1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 98949-18-9

1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1470467
CAS RN: 98949-18-9
M. Wt: 241.07 g/mol
InChI Key: VPZQFOYPBHYLJW-UHFFFAOYSA-N
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Description

1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbaldehyde (DCPC) is an important chemical compound that has been studied extensively for its various applications in scientific research. DCPC is a heterocyclic aldehyde which has been used in the synthesis of drugs, dyes, and other materials. It is also known as Pyrazole-4-carbaldehyde, 2,5-dichlorophenyl-pyrazole-4-carbaldehyde, and 2,5-dichloro-1-phenyl-pyrazole-4-carbaldehyde.

Scientific Research Applications

DCPC has been used extensively in scientific research due to its unique properties and chemical structure. It has been used in the synthesis of drugs, dyes, and other materials. It has also been used in the synthesis of heterocyclic compounds, which have a wide range of applications in fields such as medicinal chemistry and organic synthesis. Additionally, DCPC has been used in the synthesis of polymers, catalysts, and other materials.

Mechanism Of Action

The mechanism of action of DCPC is not fully understood. However, it is believed that the compound acts as an electron donor, allowing it to form covalent bonds with other molecules. Additionally, DCPC has been found to act as a catalyst in some reactions, promoting the formation of desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCPC are not well understood. However, some studies have suggested that it may have an effect on the metabolism of certain compounds, as well as on the activity of certain enzymes. Additionally, DCPC has been found to act as an inhibitor of certain enzymes, which may affect the activity of certain pathways in the body.

Advantages And Limitations For Lab Experiments

DCPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its heterocyclic structure makes it useful for synthesizing a wide range of compounds. Additionally, it is relatively stable, and its aldehyde group makes it useful for forming covalent bonds with other molecules. However, DCPC is also limited in its uses, as it is not as reactive as other aldehydes and is not suitable for all types of reactions.

Future Directions

As DCPC has a wide range of applications in scientific research, there are many potential future directions for research. These include further study of its biochemical and physiological effects, as well as its potential applications in drug synthesis and organic synthesis. Additionally, further research could be conducted into the mechanism of action of DCPC and its potential uses in catalytic reactions. Finally, further research could be conducted into the synthesis of DCPC and its potential uses in the synthesis of polymers and other materials.

properties

IUPAC Name

1-(2,5-dichlorophenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-8-1-2-9(12)10(3-8)14-5-7(6-15)4-13-14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZQFOYPBHYLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=C(C=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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